![molecular formula C11H23N3O B11794107 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-amino-N,3-dimetil-N-[(3S)-1-metilpirrolidin-3-il]butanamida es un compuesto orgánico con una estructura compleja que incluye un grupo amino, un anillo pirrolidínico y una cadena principal de butanamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-amino-N,3-dimetil-N-[(3S)-1-metilpirrolidin-3-il]butanamida suele implicar varios pasos. Un método común comienza con la reacción de 2-amino-2,3-dimetilbutanonitrilo con ácido sulfúrico concentrado a una temperatura controlada de 25 °C. La mezcla se calienta entonces a 100 °C y se mantiene durante una hora. Después de enfriar a 75 °C, se añade amoníaco concentrado y se agita la mezcla. El producto se extrae con diclorometano, se seca y se cristaliza para obtener el compuesto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, y a menudo incluiría sistemas automatizados para un control preciso de las condiciones de reacción y técnicas de extracción y purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-amino-N,3-dimetil-N-[(3S)-1-metilpirrolidin-3-il]butanamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Esta reacción suele implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Pueden producirse reacciones de sustitución nucleófila, especialmente en el grupo amino.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de los correspondientes compuestos oxo.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de amidas o aminas sustituidas.
Aplicaciones Científicas De Investigación
La 2-amino-N,3-dimetil-N-[(3S)-1-metilpirrolidin-3-il]butanamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia su potencial como intermedio farmacéutico.
Síntesis orgánica: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales: Se investiga por sus propiedades en el desarrollo de nuevos materiales.
Mecanismo De Acción
El mecanismo de acción de la 2-amino-N,3-dimetil-N-[(3S)-1-metilpirrolidin-3-il]butanamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad. Las vías exactas dependen de la aplicación específica y del sistema biológico en el que se utiliza .
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-2,3-dimetilbutanamida
- 2-amino-3,3-dimetil-N-(fenilmetil)butanamida
Singularidad
La 2-amino-N,3-dimetil-N-[(3S)-1-metilpirrolidin-3-il]butanamida es única debido a sus características estructurales específicas, como la presencia de un anillo pirrolidínico y la estereoquímica específica en la posición 3. Estas características pueden conferir actividades biológicas y reactividad química únicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C11H23N3O |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10?/m0/s1 |
Clave InChI |
RWUFYIGFHGPTBN-RGURZIINSA-N |
SMILES isomérico |
CC(C)C(C(=O)N(C)[C@H]1CCN(C1)C)N |
SMILES canónico |
CC(C)C(C(=O)N(C)C1CCN(C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)
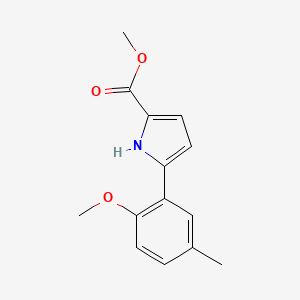
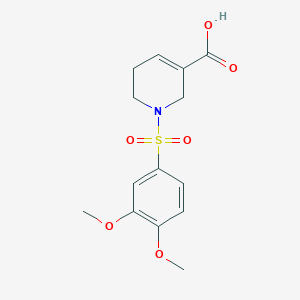
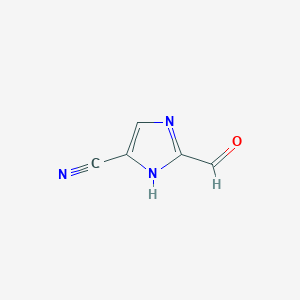



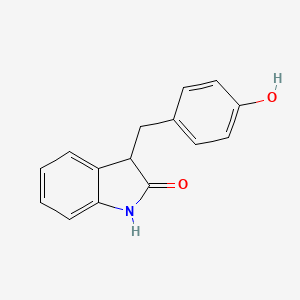
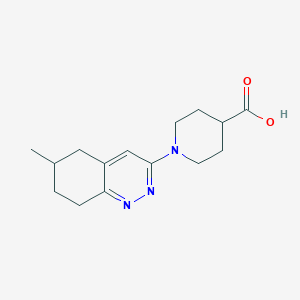
![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)


